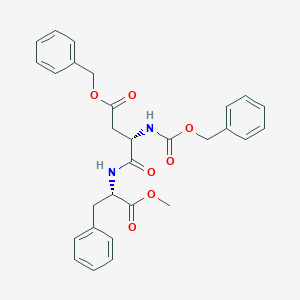

N-Benzyloxycarbonyl-O-benzoyl Aspartame

Beschreibung

BenchChem offers high-quality N-Benzyloxycarbonyl-O-benzoyl Aspartame suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyloxycarbonyl-O-benzoyl Aspartame including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447895 | |

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-07-7 | |

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyloxycarbonyl-O-benzoyl Aspartame CAS 5262-07-7 properties

An In-depth Technical Guide to N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7)

Introduction: Situating a Key Intermediate in Peptide Synthesis

N-Benzyloxycarbonyl-O-benzoyl Aspartame, with CAS number 5262-07-7, is a fully protected derivative of the widely recognized artificial sweetener, Aspartame (L-aspartyl-L-phenylalanine methyl ester).[1][2] In this derivative, the N-terminal amine of the aspartic acid residue is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain carboxyl group is protected as a benzoyl ester. This compound serves as a critical intermediate in synthetic peptide chemistry and as an important reference standard in the analytical chemistry of sweeteners.

For researchers and drug development professionals, understanding the properties and handling of such protected dipeptides is fundamental. They are not only pivotal in the multi-step synthesis of more complex peptides but also serve as crucial tools for the development of robust analytical methods to monitor reaction progress and final product purity. This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-O-benzoyl Aspartame, from its physicochemical characteristics to its synthesis and analytical characterization, offering field-proven insights for its practical application.

Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. The data for N-Benzyloxycarbonyl-O-benzoyl Aspartame is summarized below.

| Property | Value | Source |

| CAS Number | 5262-07-7 | [1][3] |

| Molecular Formula | C₂₉H₃₀N₂O₇ | [3] |

| Molecular Weight | 518.56 g/mol | [3] |

| Appearance | Typically a white to off-white solid | [4] |

| Storage | 2-8°C, Refrigerator | [4] |

| Synonyms | Benzyl (S)-3-(((benzyloxy)carbonyl)amino)-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoate | [4] |

A deuterated version, N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 (CAS: 1356011-62-5), is also available and serves as a labeled internal standard for quantitative mass spectrometry-based analyses.[4][5]

Synthesis and Purification: A Strategic Approach

The synthesis of N-Benzyloxycarbonyl-O-benzoyl Aspartame is illustrative of classic peptide coupling strategies, where selective protection of reactive functional groups is paramount to achieving the desired product. The overall strategy involves the coupling of two suitably protected amino acid precursors: N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester and L-phenylalanine methyl ester.

The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[6] The synthesis of the precursor, N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), is a well-established process involving the reaction of L-aspartic acid with benzyl chloroformate under alkaline conditions.[7]

Enzymatic synthesis using proteases like thermolysin has emerged as a powerful, environmentally benign, and highly stereoselective method for forming the peptide bond in Aspartame precursors.[8][9][10] This approach often utilizes N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (Phe-OMe) as substrates.[8][10] The enzyme's enantioselectivity allows the use of a racemic mixture of DL-phenylalanine methyl ester, as only the L-isomer will react, significantly reducing raw material costs.[6][10]

Conceptual Synthesis Workflow

The following diagram outlines a logical workflow for the chemical synthesis of the target compound.

Caption: Chemical synthesis workflow for N-Benzyloxycarbonyl-O-benzoyl Aspartame.

Experimental Protocol: Enzymatic Coupling of Precursors

This protocol describes a general method for the enzymatic synthesis of the closely related Aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM), which can be adapted.[6][8][9] The synthesis of the target compound would require starting with the appropriately benzoylated aspartic acid derivative.

Objective: To synthesize Z-APM using immobilized thermolysin.

Materials:

-

N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp)

-

L-phenylalanine methyl ester (PheOMe)

-

Immobilized thermolysin

-

tert-Amyl alcohol (or a suitable mixed organic solvent system)[8][9]

-

Water

-

Buffer solution (e.g., phosphate buffer) for pH control if needed

Methodology:

-

Substrate Preparation: Dissolve Z-Asp and PheOMe in the chosen organic solvent (e.g., tert-amyl alcohol containing a small amount of water).[8] A typical substrate concentration might be 120 mM Z-Asp and 200 mM PheOMe.[8] The use of an excess of the nucleophile (PheOMe) helps to drive the reaction towards product formation.

-

Enzymatic Reaction: Add the immobilized thermolysin to the substrate solution. The reaction is typically carried out in a temperature-controlled vessel (e.g., 40-50°C) with gentle agitation.[6][8] The enzyme's stability is often enhanced by the presence of calcium ions.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Product Precipitation: As the reaction proceeds, the product, Z-APM, which has lower solubility in the organic solvent system, will often precipitate, effectively pulling the equilibrium towards synthesis.[6]

-

Product Isolation: Once the reaction reaches completion (or equilibrium), the solid product is collected by filtration or centrifugation. The immobilized enzyme can also be recovered by filtration for reuse.

-

Purification: The collected crude product is washed extensively with water to remove any unreacted starting materials and salts.[6] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a highly pure product.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of N-Benzyloxycarbonyl-O-benzoyl Aspartame. HPLC is the predominant technique for the analysis of Aspartame and its related compounds.[11][12]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of the compound and quantifying impurities.

| Parameter | Typical Conditions | Rationale |

| Column | C18 (ODS), e.g., 4.6 mm x 25 cm | Provides excellent separation for nonpolar to moderately polar compounds like protected peptides. |

| Mobile Phase | A gradient of aqueous buffer (e.g., potassium phosphate, pH 4.3) and an organic modifier (e.g., methanol or acetonitrile).[13] | The gradient allows for the effective elution of compounds with varying polarities, from starting materials to the final product. |

| Detection | UV at 210 nm or 254 nm.[6][13] | The peptide bonds and the aromatic rings of the protecting groups and phenylalanine provide strong UV absorbance. |

| Flow Rate | ~1.0 - 2.0 mL/min | A standard flow rate for analytical columns to ensure good peak shape and resolution.[13] |

| Column Temp. | Maintained at a constant temperature, e.g., 40°C.[13] | Ensures reproducible retention times and peak shapes. |

Analytical Workflow Diagram

Caption: General workflow for the purity analysis of the target compound by HPLC.

Applications in Research and Development

-

Synthetic Intermediate: The primary role of N-Benzyloxycarbonyl-O-benzoyl Aspartame is as a protected building block in the synthesis of more complex peptides or peptidomimetics. The protecting groups prevent unwanted side reactions at the N-terminus and the aspartic acid side chain during subsequent coupling steps.

-

Reference Standard: In the manufacturing of Aspartame, related substances and impurities must be carefully controlled.[12][13] This fully protected derivative can serve as a characterized reference standard to identify potential process-related impurities in chromatographic analyses.

-

Metabolic Studies: The deuterated analog, N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5, is invaluable for metabolic studies.[4] It can be used as an internal standard in LC-MS methods to accurately quantify Aspartame and its metabolites in complex biological matrices.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[4]

Conclusion

N-Benzyloxycarbonyl-O-benzoyl Aspartame (CAS 5262-07-7) is more than just a derivative of a common sweetener; it is a specialized chemical tool for researchers in peptide chemistry and analytical development. Its properties are defined by the strategic placement of benzyloxycarbonyl and benzoyl protecting groups, which facilitate its use as a synthetic intermediate and a crucial reference material. A thorough understanding of its synthesis, purification, and analytical characterization, particularly through enzymatic routes and HPLC analysis, enables scientists and drug development professionals to leverage this compound effectively in their research endeavors.

References

- Nakanishi, K., Takeuchi, A., & Matsuno, R. (1994). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Biotechnology and Bioengineering, 43(1), 54-61. (Source: John Wiley & Sons, Inc.)

- Thuderoz, F., Cal-Mellin, M., & Perrier, C. (1987). A convenient synthesis of aspartame. Journal of Chemical Education, 64(12), 1063. (Source: American Chemical Society)

- Pharmaffiliates. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5.

- Guidechem. (n.d.). Aspartame 22839-47-0.

- Nakanishi, K., & Matsuno, R. (1995). Synthesis of Aspartame Precursor With an Immobilized Thermolysin in Mixed Organic Solvents. Biotechnology and Bioengineering, 46(6), 631-635. (Source: PubMed)

- MOLBASE. (n.d.). N-BENZYLOXYCARBONYL-O-BENZOYL ASPARTAME.

- Chemsrc. (n.d.). Aspartame CAS#:22839-47-0.

- Google Patents. (n.d.). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.

- USP. (n.d.). Aspartame. (Monograph).

- ChemWhat. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame (cas 5262-07-7) SDS.

- CRO Splendid Lab Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5.

- Hanson, J. E., et al. (2011). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Crystal Growth & Design, 11(9), 3945-3951. (Source: PMC - NIH)

- Kirsch, P., & Thompson, J. (2019).

- Ohtsuki, T., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS One, 11(3), e0152174.

- Encyclopedia.com. (n.d.). L-Aspartyl-L-Phenylalanine Methyl Ester.

Sources

- 1. Page loading... [guidechem.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. molbase.com [molbase.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]

- 13. Aspartame [drugfuture.com]

- 14. Page loading... [guidechem.com]

Applications of Protected Aspartame Derivatives in Peptide Synthesis: A Senior Application Scientist's Guide to Mitigating Aspartimide Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of aspartic acid (Asp) residues into synthetic peptides is a critical, yet often problematic, step in therapeutic peptide development. The primary challenge arises from base-catalyzed aspartimide (Asi) formation during standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), a side reaction that compromises peptide purity, yield, and biological activity. This guide provides an in-depth analysis of this persistent issue, using the well-known dipeptide sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester) as a foundational case study. We dissect the underlying mechanisms of aspartimide formation and present a comprehensive overview of advanced protection strategies. This document moves beyond standard protocols to explain the chemical causality behind experimental choices, offering field-proven insights into mitigating this critical side reaction. Key areas of focus include the limitations of the standard Asp(OtBu) protection, the application of sterically demanding ester-based protecting groups, and the definitive elimination of the side reaction through non-ester-based side-chain masking groups and backbone protection. This guide is intended to equip researchers and drug development professionals with the expert knowledge required to design robust, high-fidelity synthesis strategies for complex Asp-containing peptides.

Introduction: The Aspartic Acid Challenge in Modern Peptide Synthesis

The therapeutic peptide landscape has expanded dramatically, with synthetic peptides playing pivotal roles as hormones, vaccines, and targeted drug conjugates. The precision of chemical synthesis, particularly Fmoc-SPPS, allows for the creation of complex molecules that would be otherwise inaccessible. However, the chemical nature of certain amino acid residues presents significant hurdles. Aspartic acid, while functionally essential, is a primary source of synthetic difficulty due to the propensity of its side-chain carboxyl group to form a cyclic aspartimide intermediate.

This side reaction is particularly prevalent during the piperidine-mediated deprotection of the Nα-Fmoc group. The backbone amide nitrogen of the C-terminally adjacent amino acid acts as an intramolecular nucleophile, attacking the activated side-chain ester of the Asp residue. This cyclization is especially rapid in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser.[1] The resulting five-membered succinimide ring is unstable and can be opened by the piperidine base to yield not only the desired α-peptide but also the isomeric β-peptide, which is a difficult-to-remove impurity.[2] Furthermore, the chiral center of the aspartic acid can be epimerized during this process, leading to a loss of biological activity.

Aspartame, a simple dipeptide, exemplifies the fundamental principles of peptide chemistry, including the strategic use of protecting groups to achieve a specific linkage.[3] While its synthesis can be achieved through various routes, the challenges associated with its aspartic acid moiety are a microcosm of the issues faced in the synthesis of much larger therapeutic peptides. Understanding and controlling these side reactions is paramount for ensuring the quality, safety, and efficacy of peptide-based therapeutics.

Part I: The Chemistry of Aspartimide Formation

To effectively prevent a side reaction, one must first understand its mechanism. Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step in SPPS.[4] The process is initiated by the deprotonation of the backbone amide nitrogen of the residue following the Asp, which then performs a nucleophilic attack on the side-chain β-carboxyl group of the Asp residue.

Key Factors Influencing Aspartimide Formation:

-

Sequence Dependence: The identity of the C-terminal amino acid (Xx in an Asp-Xx motif) is the most critical factor. Glycine, lacking steric hindrance, creates the most problematic Asp-Gly sequences.[1]

-

Reaction Conditions: Elevated temperatures and prolonged exposure to the basic deprotection cocktail (typically 20% piperidine in DMF) significantly increase the rate of aspartimide formation.[1]

-

Peptide Conformation: On-resin aggregation and the formation of secondary structures can influence the proximity of the reacting groups, affecting the cyclization rate.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Part II: Strategic Use of Protected Aspartic Acid Derivatives

The most direct strategy to combat aspartimide formation is the judicious choice of a protecting group for the Asp side chain. The ideal group should be robust enough to withstand repeated base treatments during synthesis but removable during the final acid-mediated cleavage from the resin.

The Standard Approach and Its Limitations: Asp(OtBu)

In the widely adopted Fmoc/tBu orthogonal protection strategy, the tert-butyl (OtBu) ester is the standard protecting group for the Asp side chain.[2][5] It offers good stability and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. However, its relatively low steric bulk is often insufficient to prevent aspartimide formation in susceptible sequences.[1] This limitation necessitates the development of more robust protecting groups for the synthesis of "difficult" peptides.

Mitigating Aspartimide Formation with Sterically Hindered Esters

A logical evolution from Asp(OtBu) is the use of bulkier ester groups. The underlying principle is that increased steric hindrance around the β-carboxyl group will physically obstruct the intramolecular nucleophilic attack, thereby slowing the rate of aspartimide formation.

Several advanced ester-based protecting groups have been developed and successfully applied:

-

2-Phenylisopropyl (OPhiPr): This group offers higher acid lability than OtBu, allowing for selective on-resin deprotection with dilute TFA (e.g., 1-5%). This is particularly useful for late-stage modifications like on-resin glycosylation.[1]

-

Highly Branched Alkyl Esters (OEpe, OPhp, OBno): Groups like 3-ethyl-3-pentyl (OEpe) and 5-n-butyl-5-nonyl (OBno) provide significant steric shielding. Studies have shown that increasing the steric demand and flexibility of these alkyl chains correlates with a significant reduction in aspartimide formation. For instance, the synthesis of Teduglutide using Asp(OBno) resulted in a 25% reduction in this side reaction compared to Asp(OtBu).[1]

| Protecting Group | Structure | Key Feature | Application Highlight |

| OtBu | -C(CH₃)₃ | Standard, TFA-labile | Baseline for Fmoc/tBu strategy |

| OPhiPr | -C(CH₃)₂Ph | More acid-labile than OtBu | On-resin selective deprotection[1] |

| OBno | -C(C₄H₉)₂(C₅H₁₁) | High steric bulk & flexibility | Reduced Asi in Teduglutide synthesis[1] |

Eliminating Aspartimide Formation with Non-Ester-Based Protecting Groups

While sterically hindered esters can reduce the problem, they do not eliminate it. A more definitive solution is to replace the electrophilic ester linkage of the protecting group altogether.

Case Study: Cyanosulfurylides (CSY) A groundbreaking approach involves masking the carboxylic acid with a stable C–C bond using a cyanosulfurylide (CSY) protecting group.[4][6][7] This zwitterionic functional group is exceptionally stable to the basic and acidic conditions of standard SPPS, completely preventing aspartimide formation.

-

Mechanism of Action: The CSY group masks the side-chain carboxyl group via a non-electrophilic C-C bond, precluding the possibility of intramolecular cyclization.[4]

-

Deprotection: The C-C bond is selectively and rapidly cleaved under mild aqueous conditions using an electrophilic halogenating agent like N-chlorosuccinimide (NCS) to regenerate the free carboxylic acid.[4][8]

-

Benefits: Beyond eliminating aspartimide formation, the polarity of the CSY group can improve the solubility of the growing peptide chain, helping to prevent on-resin aggregation.[1]

Orthogonal and Backbone Protection Strategies

Two other advanced strategies offer complete prevention of aspartimide formation:

-

Alternative Nα-Protecting Groups: Since the problem is base-catalyzed, avoiding the use of a base-labile Nα-protecting group is a viable, albeit less common, strategy. For example, the p-nitrobenzyloxycarbonyl (pNZ) group can be used, which is cleaved under mild reductive conditions (e.g., SnCl₂), thus bypassing the need for piperidine.[1]

-

Backbone Protection: The most direct way to stop the reaction is to protect the nucleophile itself—the backbone amide nitrogen. Acid-labile groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or dimethoxybenzyl (Dmb) can be attached to the nitrogen.[7] This physically prevents the nitrogen from participating in the cyclization. However, coupling of these protected dipeptide building blocks can be inefficient, and they are only commercially available for a limited number of sequences, such as Asp(Dmb/Hmb)Gly.[4]

Part III: Practical Application - A Comparative Synthesis Protocol

To illustrate the practical impact of choosing an advanced protecting group, the following protocol outlines a comparative synthesis of a model peptide known to be prone to aspartimide formation (e.g., H-Val-Tyr-Pro-Asp-Gly -Ala-OH).

Objective: To compare the purity of a model peptide synthesized using standard Fmoc-Asp(OtBu)-OH versus the advanced Fmoc-Asp(CSY)-OH.

Materials:

-

Rink Amide MBHA Resin

-

Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH and Fmoc-Asp(CSY)-OH)

-

Coupling Reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

-

CSY Deprotection Solution: N-chlorosuccinimide (NCS) in aqueous buffer

-

Solvents: DMF, DCM, Diethyl Ether

dot graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "Synthesis Pathway A: Standard Protection" node[fillcolor="#FFFFFF"]; A1 [label="Couple Fmoc-Gly, Fmoc-Ala, etc."]; A2 [label="Couple Fmoc-Asp(OtBu)-OH"]; A3 [label="Fmoc Deprotection (Piperidine)\nHigh risk of Aspartimide Formation"]; A4 [label="Continue Synthesis"]; A5 [label="Final Cleavage (TFA Cocktail)"]; A_Result [label="Crude Peptide A\n(Contains α, β, and racemized impurities)", shape=parallelogram, fillcolor="#FBBC05"]; A1 -> A2 -> A3 -> A4 -> A5 -> A_Result; end

subgraph "Synthesis Pathway B: Advanced CSY Protection" node[fillcolor="#FFFFFF"]; B1 [label="Couple Fmoc-Gly, Fmoc-Ala, etc."]; B2 [label="Couple Fmoc-Asp(CSY)-OH"]; B3 [label="Fmoc Deprotection (Piperidine)\nNo Aspartimide Formation"]; B4 [label="Continue Synthesis"]; B5 [label="On-Resin CSY Deprotection (NCS)"]; B6 [label="Final Cleavage (TFA Cocktail)"]; B_Result [label="Crude Peptide B\n(High Purity)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; B1 -> B2 -> B3 -> B4 -> B5 -> B6 -> B_Result; end

Start --> A1; Start --> B1;

end

Caption: Comparative workflow for synthesizing an Asp-Gly containing peptide.

Step-by-Step Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling: Perform Fmoc deprotection on the resin. Couple the first Fmoc-amino acid (Fmoc-Ala-OH) using HBTU/HOBt and DIEA in DMF for 2 hours. Confirm completion with a Kaiser test.

-

Peptide Elongation: Repeat the deprotection and coupling cycle for each amino acid in the sequence (Val-Tyr-Pro-Asp-Gly -Ala).

-

Critical Step - Asp Coupling:

-

Vessel A: Use Fmoc-Asp(OtBu)-OH.

-

Vessel B: Use Fmoc-Asp(CSY)-OH.

-

-

Post-Asp Deprotection: After coupling the Asp residue, perform the standard 20% piperidine deprotection. This is the step where aspartimide formation will occur in Vessel A.

-

Completion of Synthesis: Continue coupling the remaining amino acids.

-

Final Deprotection & Cleavage:

-

Vessel A: Treat the resin directly with the TFA cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold ether.

-

Vessel B:

-

First, perform the on-resin CSY deprotection by treating the resin with the NCS solution.

-

Wash the resin thoroughly.

-

Treat the resin with the TFA cleavage cocktail. Precipitate the crude peptide in cold ether.

-

-

-

Analysis: Dissolve both crude peptides in a suitable solvent and analyze by RP-HPLC and Mass Spectrometry.

Expected Outcome: The HPLC chromatogram for Crude Peptide A will show multiple peaks corresponding to the desired α-peptide, the β-peptide impurity, and potentially diastereomers. The chromatogram for Crude Peptide B will show a single major peak corresponding to the desired product, demonstrating a significantly higher purity and validating the effectiveness of the CSY protection strategy.

Part IV: Case Study - The Synthesis of Aspartame

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a commercially vital dipeptide whose synthesis highlights core principles of peptide chemistry.[9] Both chemical and enzymatic routes are employed on an industrial scale.

1. Chemical Synthesis: The chemical synthesis requires a strategic protection scheme to ensure the correct α-linkage is formed. A common route involves the reaction of N-protected L-aspartic anhydride with L-phenylalanine methyl ester.[10]

-

Protection: The N-terminus of aspartic acid is typically protected with a formyl or benzyloxycarbonyl (Z) group. The C-terminus of phenylalanine is protected as a methyl ester.

-

Coupling: The anhydride of the protected aspartic acid is used to drive the reaction. This, however, produces a mixture of the desired α-aspartyl and the undesired β-aspartyl isomers, which must then be separated.[10]

-

Deprotection: The final step involves removing the N-protecting group to yield aspartame.

2. Enzymatic Synthesis: A more elegant and "green" approach utilizes the enzyme thermolysin.[11][12] This method is highly valued for its exceptional stereoselectivity.

-

Substrates: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) is condensed with L-phenylalanine methyl ester (Phe-OMe).[12]

-

Enzyme Specificity: Thermolysin specifically catalyzes the formation of the α-peptide bond. Crucially, it is enantioselective and will only react with the L-isomer of phenylalanine methyl ester, allowing for the use of a less expensive racemic mixture of the starting material.[12]

-

Reaction Conditions: The reaction is typically performed in an aqueous-organic biphasic system. The product, Z-Asp-Phe-OMe, precipitates from the aqueous phase, driving the reaction equilibrium towards synthesis.[11]

-

Final Step: The Z-group is removed via catalytic hydrogenation to yield the final aspartame product.[11]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end

Caption: Comparison of chemical and enzymatic synthesis routes for Aspartame.

Conclusion and Future Perspectives

The challenge of aspartimide formation is a defining problem in modern peptide synthesis. While the standard Asp(OtBu) protecting group remains suitable for many applications, the synthesis of complex, "difficult" sequences demands more advanced solutions. Sterically hindered esters offer a significant reduction in the side reaction, while non-ester-based masking groups like CSY and backbone protection strategies provide a path to its complete elimination. The continued development of novel, robust, and scalable protection tactics is essential for advancing the synthesis of next-generation peptide therapeutics. As the complexity of synthetic targets grows, a deep, mechanistic understanding of these side reactions and their solutions will remain a cornerstone of successful peptide drug development.

References

-

Behrendt, R., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]

-

Thomas, D. A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

-

Thomas, D. A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed, PMC7033154. [Link]

-

Thomas, D. A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

-

Thomas, D. A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

-

Lindeberg, G. (1990). A convenient synthesis of aspartame. Journal of Chemical Education, 67(12), 1062. [Link]

-

Behrendt, R., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik Blog. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Colacino, E., et al. (2019). Synthesis of peptides by reactive extrusion. Application to the continuous and solventless preparation of aspartame. ChemRxiv. [Link]

-

Colacino, E., et al. (2019). Synthesis of peptides by reactive extrusion. Application to the continuous and solventless preparation of aspartame. ResearchGate. [Link]

-

Wang, W., et al. (2004). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Acta Biochimica et Biophysica Sinica, 36(6), 385-389. [Link]

-

Taylor & Francis. (n.d.). Aspartame – Knowledge and References. Taylor & Francis Online. [Link]

- Google Patents. (1986). EP0574028A1 - Dipeptide analogs of aspertame and process to prepare them as well as a....

-

Liu, B., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11(12), 6825-6832. [Link]

-

ChemSurvival. (2014). The Chemistry of Aspartame. YouTube. [Link]

- Google Patents. (1987). US4656304A - Aspartame synthesis.

-

Toniolo, C., & Temussi, P. (2016). Conformational flexibility of aspartame. Peptide Science, 106(3), 376-384. [Link]

-

Holland, D. R., et al. (2013). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PLoS ONE, 8(1), e54254. [Link]

-

Yagasaki, M., et al. (1993). Peptide synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems. Bioscience, Biotechnology, and Biochemistry, 57(8), 1277-1281. [Link]

-

El-Faham, A., & Albericio, F. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(8), 1549. [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-collection.ethz.ch [research-collection.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. US4656304A - Aspartame synthesis - Google Patents [patents.google.com]

- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 12. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to the Enzymatic Synthesis of Z-Asp(OBzl)-Phe-OMe using Thermolysin

Introduction: The Merits of Biocatalysis in Dipeptide Synthesis

The synthesis of peptides is a cornerstone of pharmaceutical and food ingredient manufacturing. Z-Asp(OBzl)-Phe-OMe is a crucial protected dipeptide, serving as the immediate precursor to the widely used artificial sweetener, aspartame (L-aspartyl-L-phenylalanine methyl ester).[1][2][3] While traditional chemical synthesis routes are effective, they often involve harsh conditions, toxic reagents, and complex protection/deprotection steps, leading to significant environmental concerns and potential for racemization. Protease-mediated peptide synthesis (PMPS) presents a green and highly specific alternative.[1][2][4][5] Among the enzymes employed for this purpose, thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, has emerged as a catalyst of choice for the industrial production of the aspartame precursor.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of Z-Asp(OBzl)-Phe-OMe using thermolysin. We will delve into the mechanistic underpinnings of this biotransformation, present detailed protocols for both free and immobilized enzyme systems, and discuss critical process parameters and analytical methodologies for reaction monitoring and product characterization. The information herein is designed to be a self-validating system, empowering users to implement and adapt these protocols for their specific research and development needs.

Mechanistic Insights: Understanding the Thermolysin-Catalyzed Reaction

Thermolysin is a zinc-dependent endopeptidase that, under specific conditions, can efficiently catalyze the formation of peptide bonds, a process that is the reverse of its natural hydrolytic function. The key to driving the equilibrium towards synthesis is the precipitation of the product from the reaction medium, a phenomenon readily observed in the formation of the water-insoluble Z-Asp(OBzl)-Phe-OMe.[1][2]

The proposed mechanism involves the binding of the two substrates, N-α-carbobenzoxy-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)) and L-phenylalanine methyl ester (Phe-OMe), to the active site of thermolysin. The enzyme facilitates a nucleophilic attack of the amino group of Phe-OMe on the activated carboxyl group of Z-Asp(OBzl), leading to the formation of a tetrahedral intermediate.[1][6] This intermediate then collapses to form the dipeptide product, Z-Asp(OBzl)-Phe-OMe, which subsequently precipitates, thereby pulling the reaction forward.[1]

Figure 2: High-level experimental workflows for the two described protocols.

Results and Discussion: Optimizing Reaction Parameters

The yield and efficiency of the thermolysin-catalyzed synthesis of Z-Asp(OBzl)-Phe-OMe are influenced by several factors.

| Parameter | Optimal Range | Rationale |

| Temperature | 40-50°C | Thermolysin is a thermostable enzyme, and operating at elevated temperatures increases the reaction rate. However, temperatures above 60°C can lead to enzyme denaturation. |

| pH | 6.0-7.5 | The optimal pH for thermolysin's synthetic activity is near neutral. Deviations from this range can affect the ionization state of the substrates and the enzyme's active site residues. |

| Substrate Ratio | [Phe-OMe]:[Z-Asp(OBzl)] = 1:1 to 5:1 | A molar excess of the more soluble amine component (Phe-OMe) can help to drive the reaction to completion. [7] |

| Solvent System | Biphasic aqueous/organic or pure organic | The choice of solvent is critical for substrate solubility and product precipitation. Ethyl acetate is a common choice for biphasic systems, while mixtures like tert-amyl alcohol/ethyl acetate are suitable for immobilized systems. [8][7] |

| Enzyme Concentration | 0.1 - 1.0 mg/mL (free enzyme) | Higher enzyme concentrations lead to faster reaction rates, but this must be balanced with cost considerations. |

Analytical Methods: Ensuring Product Quality

Accurate and reliable analytical methods are essential for monitoring reaction progress and verifying the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application. [9][10] HPLC Method for Reaction Monitoring:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method will allow for the separation and quantification of the starting materials (Z-Asp(OBzl) and Phe-OMe) and the product (Z-Asp(OBzl)-Phe-OMe). The retention times should be determined using pure standards of each compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive enzyme | Verify enzyme activity using a standard proteolytic assay. Ensure proper storage of the enzyme. |

| Incorrect pH | Measure and adjust the pH of the aqueous phase to the optimal range (6.0-7.5). | |

| Insufficient mixing in biphasic system | Increase the stirring speed to ensure a large interfacial area between the two phases. | |

| Slow reaction rate | Suboptimal temperature | Increase the reaction temperature within the optimal range (40-50°C). |

| Low enzyme concentration | Increase the amount of enzyme used in the reaction. | |

| Product purity issues | Incomplete reaction | Allow the reaction to proceed for a longer duration or optimize conditions to drive it to completion. |

| Inefficient washing | Ensure the product is thoroughly washed with appropriate solvents to remove unreacted starting materials. |

Conclusion

The enzymatic synthesis of Z-Asp(OBzl)-Phe-OMe using thermolysin offers a robust, scalable, and environmentally benign alternative to traditional chemical methods. [1][2]By understanding the underlying enzymatic mechanism and carefully controlling key reaction parameters, researchers and process chemists can achieve high yields of this important dipeptide precursor. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable biocatalytic transformation in both academic and industrial settings.

References

-

Birrane, G., Bhyravbhatla, B., & Navia, M. A. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. ACS Medicinal Chemistry Letters, 5(6), 706–710. [Link]

-

ACS Publications. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]

-

ResearchGate. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]

-

PubMed. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]

-

Nakanishi, K., Takeuchi, A., & Matsuno, R. (1994). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. Biotechnology and Bioengineering, 43(11), 1118–1123. [Link]

-

CSIR NET Life Science Coaching. (n.d.). Enzymatic production of aspartame. [Link]

-

Bai, S., et al. (2020). Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. CCS Chemistry. [Link]

- Google Patents. (2012).

-

ResearchGate. (n.d.). Comparison of the mechanism of action of thermolysin (top) as described... [Link]

-

Pellino, A. M., et al. (2002). A theoretical study of the mechanism for peptide hydrolysis by thermolysin. Journal of Biological Inorganic Chemistry, 7(3), 284-298. [Link]

-

Studylib. (n.d.). Enzymatic Synthesis of Aspartame: A Biochemical Overview. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of thermolysin-catalyzed hydrolysis. [Link]

-

Miyanaga, M., Tanaka, T., Sakiyama, T., & Nakanishi, K. (1995). Synthesis of Aspartame Precursor With an Immobilized Thermolysin in Mixed Organic Solvents. Biotechnology and Bioengineering, 46(6), 631–635. [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Aspartame Precursor in Solvent-free Reaction System. [Link]

-

Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 79(20), 6268–6271. [Link]

-

National Center for Biotechnology Information. (n.d.). Thermolysin-catalyzed peptide bond synthesis. [Link]

-

PubMed. (1982). Thermolysin-catalyzed peptide bond synthesis. [Link]

Sources

- 1. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A theoretical study of the mechanism for peptide hydrolysis by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Large-Scale Production of Z-Asp(OBzl)-Phe-OMe, a Key Aspartame Intermediate

Abstract

This document provides a comprehensive guide for the large-scale chemical synthesis, purification, and characterization of N-(Benzyloxycarbonyl)-L-aspartyl(β-benzyl ester)-L-phenylalanine methyl ester (Z-Asp(OBzl)-Phe-OMe). This dipeptide is a critical protected intermediate in the industrial production of the high-intensity sweetener Aspartame.[1] The protocol herein is designed for researchers, process chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations necessary for achieving high yield and purity on a large scale. We address key challenges such as peptide coupling efficiency, stereochemical integrity, and the mitigation of critical side reactions like aspartimide formation. Furthermore, this guide includes detailed analytical procedures for in-process control and final product validation, alongside a discussion of enzymatic synthesis as a viable industrial alternative.

Chemical Principles & Strategic Considerations

The successful synthesis of a specific dipeptide like Z-Asp(OBzl)-Phe-OMe hinges on a robust strategy of temporary chemical modifications known as "protecting groups." This strategy ensures that the desired peptide bond forms with high selectivity and that unwanted side reactions are suppressed.

-

The Logic of Protecting Groups: To form a single, specific amide bond between the α-carboxyl group of aspartic acid and the α-amino group of phenylalanine, all other reactive functional groups must be masked.

-

N-Terminal Protection (Z-group): The amino group of L-aspartic acid is protected with a Benzyloxycarbonyl (Z or Cbz) group. This prevents it from reacting with other molecules and serves to decrease the risk of racemization during the coupling step.

-

Side-Chain Protection (OBzl-group): L-aspartic acid has a second carboxylic acid in its side chain. This is protected as a benzyl ester (OBzl) to prevent it from forming an amide bond, which would lead to the undesired β-dipeptide isomer.[2]

-

C-Terminal Protection (OMe-group): The carboxyl group of L-phenylalanine is protected as a methyl ester (OMe). This prevents it from reacting with the amino group of another phenylalanine molecule.

-

-

The Core Challenge: Peptide Bond Formation: A peptide bond is formed between a carboxyl group and an amino group. This reaction does not occur spontaneously and requires the "activation" of the carboxyl group to make it more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.

-

Critical Side Reaction - Aspartimide Formation: The synthesis of aspartic acid-containing peptides is frequently complicated by the formation of a cyclic succinimide intermediate known as an aspartimide.[3][4] This intramolecular cyclization is often catalyzed by base and can occur during the coupling step. The aspartimide ring can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[5] The choice of coupling reagents and careful control of reaction pH are paramount to minimizing this side reaction.

Overall Synthetic Workflow

The large-scale production follows a logical sequence of activation, coupling, and purification. Each stage is monitored to ensure the reaction is proceeding as expected before moving to the next phase.

Protocol I: Large-Scale Chemical Synthesis

This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities. All operations should be conducted in a well-ventilated area, adhering to standard chemical safety procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Z-Asp(OBzl)-OH | 357.35 | 357.4 g | 1.0 | 1.0 |

| L-Phenylalanine methyl ester HCl | 215.68 | 226.5 g | 1.05 | 1.05 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 216.7 g | 1.05 | 1.05 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 148.6 g | 1.1 | 1.1 |

| N-Methylmorpholine (NMM) | 101.15 | 106.2 g (117 mL) | 1.05 | 1.05 |

| Dichloromethane (DCM) | - | ~4 L | - | - |

| Ethyl Acetate (EtOAc) | - | ~5 L | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~3 L | - | - |

| 1 M Sodium Bicarbonate (NaHCO₃) | - | ~3 L | - | - |

| Saturated Sodium Chloride (Brine) | - | ~1 L | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Step-by-Step Procedure

-

Activation of Z-Asp(OBzl)-OH:

-

To a 10 L jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Z-Asp(OBzl)-OH (357.4 g, 1.0 mol) and 1-Hydroxybenzotriazole (148.6 g, 1.1 mol).

-

Add Dichloromethane (DCM, 2 L) and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using a circulating chiller.

-

In a separate beaker, dissolve Dicyclohexylcarbodiimide (DCC, 216.7 g, 1.05 mol) in DCM (500 mL).

-

Add the DCC solution to the reaction vessel dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at 0 °C for an additional 1 hour after the addition is complete. A white precipitate of dicyclohexylurea (DCU) may begin to form. Causality: HOBt is added to form an active ester intermediate, which reacts more cleanly with the amine than the initial DCC-activated species, thereby suppressing racemization and other side reactions.[6]

-

-

Neutralization of H-Phe-OMe·HCl:

-

In a separate 2 L flask, suspend L-Phenylalanine methyl ester HCl (226.5 g, 1.05 mol) in DCM (1.5 L).

-

Cool the suspension to 0 °C.

-

Add N-Methylmorpholine (NMM, 117 mL, 1.05 mol) dropwise while stirring.

-

Stir the mixture at 0 °C for 30 minutes. This generates the free amine of phenylalanine methyl ester in situ. Causality: A tertiary amine base like NMM is used to deprotonate the ammonium salt without reacting with the activated carboxylic acid.

-

-

Coupling Reaction:

-

Add the cold suspension containing the free amine (from Step 2) to the activated acid mixture (from Step 1) over approximately 30 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting Z-Asp(OBzl)-OH is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0-5 °C for 1-2 hours to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

-

Filter the mixture through a Büchner funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 1.5 L) - to remove unreacted NMM and any remaining DCC.

-

1 M NaHCO₃ (2 x 1.5 L) - to remove unreacted HOBt and any remaining acidic components.

-

Saturated Brine (1 x 1 L) - to reduce the water content in the organic phase.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a white solid or viscous oil.

-

-

Purification by Crystallization:

-

Dissolve the crude product in a minimum amount of hot Ethyl Acetate.

-

Slowly add Hexanes or Heptane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to complete crystallization.

-

Collect the white crystalline solid by filtration, wash with a small amount of cold Ethyl Acetate/Hexane (1:1), and dry under vacuum.

-

Diagram: Peptide Coupling Mechanism (DCC/HOBt)

Protocol II: Analytical Characterization

Data Summary Table

| Parameter | Expected Result |

| Appearance | White crystalline solid |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

| Melting Point | 103-106 °C |

| ¹H NMR | Consistent with proposed structure |

Analytical Methods

-

TLC:

-

Mobile Phase: 4:1 Ethyl Acetate / Hexanes

-

Visualization: UV light (254 nm) and/or staining with ninhydrin (after deprotection) or permanganate.

-

-

HPLC:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 30% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Alternative Strategy: Enzymatic Synthesis

For large-scale industrial production, enzymatic synthesis presents a powerful and "green" alternative to purely chemical methods. The protease thermolysin is widely used to catalyze the condensation of Z-L-aspartic acid and L-phenylalanine methyl ester.[7][8]

Key Advantages:

-

High Stereoselectivity: The enzyme is specific for L-amino acids, meaning inexpensive racemic mixtures of starting materials can sometimes be used, as only the L-enantiomer will react.[2]

-

Milder Conditions: Reactions are typically run in aqueous or biphasic systems near neutral pH and moderate temperatures, avoiding harsh chemicals.[9][10]

-

No Racemization: Enzymatic coupling proceeds without racemization of the chiral centers.

-

Simplified Purification: The absence of complex coupling reagents and byproducts can simplify the downstream purification process.

Considerations:

-

Enzyme Cost and Stability: The cost of the enzyme and its stability under operational conditions are critical economic factors. Immobilization of the enzyme on a solid support is a common strategy to improve stability and enable reuse.[10]

-

Reaction Equilibrium: The reaction is a condensation that produces water. Running the reaction in organic solvents or biphasic systems helps to shift the equilibrium towards product formation.

References

-

Wikipedia. Aspartame . [Link]

-

ResearchGate. Synthesis of aspartame . [Link]

-

National Center for Biotechnology Information. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study . [Link]

-

Journal of Chemical Education. A convenient synthesis of aspartame . [Link]

-

Snowhite Chemical Co., LTD. Synthesis of Aspartame . [Link]

-

Wiley Online Library. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol . [Link]

-

PubMed. Synthesis of Aspartame Precursor With an Immobilized Thermolysin in Mixed Organic Solvents . [Link]

-

Organic Syntheses. Peptide Synthesis Using 1-(4-Chlorophenyl)-3-(4'-Methyl-1'-Piperazinyl)-2-Propyn-1-One as Reagent . [Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION . [Link]

Sources

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. snowhitechem.com [snowhitechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 9. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Benzyloxycarbonyl-Aspartame Derivatives

Welcome to the technical support center for the purification of N-Benzyloxycarbonyl-aspartame (Cbz-aspartame) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the removal of beta-isomer impurities.

Introduction: The Challenge of the β-Isomer

In the chemical synthesis of α-aspartame, a common side reaction leads to the formation of the bitter-tasting β-aspartame isomer.[1][2] This occurs when the β-carboxyl group of the protected aspartic acid incorrectly links to the phenylalanine methyl ester.[1] The structural similarity between the desired α-isomer and the undesired β-isomer presents a significant purification challenge. This guide provides practical, field-proven strategies to effectively remove this key impurity.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the β-isomer a concern in Cbz-aspartame synthesis?

The primary concern is its impact on the final product's taste profile. While the α-isomer is intensely sweet, the β-isomer is bitter, and its presence can significantly compromise the desired sensory characteristics of the final product.[1][2] From a regulatory and quality control perspective, minimizing this impurity is crucial.

Q2: What is the typical ratio of α- to β-isomer formation in chemical synthesis?

The ratio can vary depending on the specific reaction conditions, but a common ratio observed is approximately 4:1 (α-isomer to β-isomer).[1] Factors such as the choice of coupling agents, solvents, and temperature can influence this ratio.

Q3: What are the primary methods for separating the α- and β-isomers?

The most common and effective methods are fractional crystallization and chromatography. The choice between these techniques often depends on the scale of the purification, the required purity level, and the available resources.

Q4: How can I monitor the efficiency of the purification process?

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the separation of α- and β-isomers.[3][4][5] A well-developed HPLC method can accurately quantify the percentage of each isomer in your sample. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the separation.[6][7]

Q5: Are there synthetic strategies to minimize the formation of the β-isomer from the outset?

Yes, enzymatic synthesis using enzymes like thermolysin can be highly regioselective, producing almost exclusively the α-isomer and avoiding the formation of the β-isomer byproduct.[1][2][8][9] While chemical synthesis is common, enzymatic routes offer a significant advantage in terms of isomeric purity.[2][10]

Troubleshooting Guides

Issue 1: Poor Separation of α- and β-Isomers via Fractional Crystallization

Symptoms:

-

Co-crystallization of both isomers.

-

Low yield of the pure α-isomer.

-

Inconsistent purity across different batches.

Root Causes and Solutions:

| Root Cause | Explanation | Troubleshooting Steps |

| Inappropriate Solvent System | The solubility difference between the α- and β-isomers is highly dependent on the solvent. If the solvent solubilizes both isomers too well or too poorly, separation will be inefficient. | 1. Solvent Screening: Experiment with different solvent systems. Water is a common solvent for aspartame crystallization.[11] Consider mixtures of water with lower alcohols like methanol or ethanol.[11] The goal is to find a system where the α-isomer has significantly lower solubility than the β-isomer at the crystallization temperature. 2. Anti-Solvent Addition: Investigate anti-solvent crystallization.[12] This involves dissolving the mixture in a good solvent and then slowly adding a miscible "anti-solvent" in which both isomers are poorly soluble, inducing selective precipitation of the α-isomer. |

| Incorrect Cooling Rate | Rapid cooling can lead to the supersaturation of both isomers, causing them to crash out of solution together. | 1. Controlled Cooling: Employ a slow, controlled cooling profile. This allows for the selective nucleation and growth of the less soluble α-isomer crystals. 2. Seeding: Introduce seed crystals of the pure α-isomer when the solution is slightly supersaturated to encourage the growth of the desired crystal form.[13] |

| pH of the Solution | The solubility of aspartame and its derivatives is pH-dependent.[10] The optimal pH for crystallization may not have been achieved. | 1. pH Adjustment: Carefully adjust the pH of the solution. The maximum stability of aspartame is around pH 4.3, and its minimum solubility is at its isoelectric point (pI) of 5.2.[10] Crystallization is often carried out by neutralizing an acidic solution of the aspartame derivative.[11] Experiment with pH values around the pI to minimize solubility and enhance crystallization of the desired isomer. |

| Presence of Other Impurities | Other impurities from the synthesis can interfere with the crystallization process, acting as nucleation sites for the β-isomer or inhibiting the growth of α-isomer crystals. | 1. Pre-purification: Consider a preliminary purification step, such as a simple filtration or treatment with activated charcoal, to remove gross impurities before crystallization. |

Experimental Workflow: Fractional Crystallization

Sources

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. snowhitechem.com [snowhitechem.com]

- 3. Direct stereochemical resolution of aspartame stereoisomers and their degradation products by high-performance liquid chromatography on a chiral crown ether based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse phase liquid chromatographic determination of aspartame in beverages and beverage mixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. As sweet as? Detecting aspartame in a table-top sweetener | Resource | RSC Education [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5502238A - Process for the crystallization of aspartame - Google Patents [patents.google.com]

- 12. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6914151B1 - Crystallization processes for the formation of stable crystals of aspartame derivative - Google Patents [patents.google.com]

Identifying degradation products of protected aspartame intermediates

A Guide to Identifying and Mitigating Degradation Products of Protected Aspartame Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of aspartame and related peptides. The stability of protected aspartame intermediates is a critical factor influencing the yield and purity of the final product. Understanding the potential degradation pathways is paramount to troubleshooting synthetic challenges and optimizing reaction conditions. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for frequent issues, and validated protocols for analyzing your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with protected aspartame intermediates like Z-Asp-Phe-OMe or Boc-Asp-Phe-OMe?

The stability of protected aspartame intermediates is highly dependent on pH, temperature, and reaction time. There are three main degradation routes to monitor:

-

Intramolecular Cyclization (Diketopiperazine Formation): This is one of the most common side reactions. The deprotected N-terminal amino group of the dipeptide intermediate can attack the ester carbonyl, leading to the formation of a cyclic dipeptide known as a diketopiperazine (DKP), specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid, with the elimination of methanol. This pathway is particularly favored under neutral to alkaline conditions and at elevated temperatures.

-

Hydrolysis (Acidic and Basic):

-

Under strongly acidic conditions (pH < 4), the primary degradation pathway is the hydrolysis of the peptide (amide) bond and the methyl ester. This results in the formation of the constituent protected amino acids (e.g., Z-Asp or Boc-Asp), phenylalanine, and phenylalanine methyl ester.

-

Under strongly basic conditions (pH > 10), saponification (hydrolysis) of the methyl ester is the dominant reaction, yielding the corresponding dipeptide acid (e.g., Z-Asp-Phe-OH).

-

-

Aspartimide Formation: During peptide synthesis, especially when using Fmoc chemistry, the side-chain carboxyl group of aspartic acid can be attacked by the backbone amide nitrogen upon base treatment (e.g., piperidine for Fmoc removal). This forms a five-membered succinimide ring, known as an aspartimide. This intermediate is highly problematic because it can reopen to form not only the desired α-peptide but also the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and can also lead to racemization. While this is a major issue during chain elongation, the underlying reactivity is important to consider when handling any aspartic acid derivative under basic conditions.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify if it's a known degradation product?

Identifying unknown peaks requires a systematic approach, combining chromatographic behavior with mass spectrometry data. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most powerful tool for this purpose.

Step 1: Determine the Molecular Weight: Use the mass spectrometer to find the molecular weight of the unknown peak. Compare this to the molecular weights of common degradation products.

Step 2: Use Tandem MS (MS/MS): Fragment the parent ion and analyze the resulting product ions. The fragmentation pattern is a chemical fingerprint that can confirm the structure.

Here is a summary of expected masses for common intermediates and their degradation products.

| Compound | Common Abbreviation | Molecular Formula | Monoisotopic Mass (Da) | Key Formation Conditions |

| Starting Materials | ||||

| Z-Asp-Phe-OMe | - | C₂₃H₂₆N₂O₇ | 442.17 | - |

| Boc-Asp-Phe-OMe | - | C₁₉H₂₈N₂O₇ | 396.19 | - |

| Degradation Products | ||||

| Diketopiperazine | DKP | C₁₄H₁₆N₂O₄ | 276.11 | Neutral to Basic pH, Heat |

| Z-Asp-Phe | - | C₂₂H₂₄N₂O₇ | 428.16 | Strong Base (Saponification) |

| Boc-Asp-Phe | - | C₁₈H₂₆N₂O₇ | 382.17 | Strong Base (Saponification) |

| Phenylalanine | Phe | C₉H₁₁NO₂ | 165.08 | Strong Acid Hydrolysis |

| Aspartic Acid | Asp | C₄H₇NO₄ | 133.03 | Strong Acid Hydrolysis |

| β-Aspartame | β-APM | C₁₄H₁₈N₂O₅ | 294.12 | Base (via Aspartimide) |

Note: The table lists masses for the neutral molecules. In positive ion mode ESI-MS, you will observe these as [M+H]⁺ ions.

Q3: How can I minimize the formation of diketopiperazine (DKP)?

DKP formation is a persistent challenge, but it can be effectively managed by controlling two key parameters: pH and temperature.

-

pH Control: The intramolecular cyclization is significantly slower under weakly acidic conditions. Aspartame itself is most stable around pH 4.3. During synthesis and workup, maintaining the pH in the range of 4-5 is crucial to inhibit DKP formation.

-

Temperature Control: The rate of DKP formation increases with temperature. Whenever possible, conduct reactions, extractions, and storage at reduced temperatures (e.g., 0-4 °C). Avoid prolonged heating of solutions containing the dipeptide intermediate, especially under neutral or basic conditions.

Troubleshooting Guide: Common Synthetic Issues

Issue 1: Low yield of the target α-aspartame product and presence of a bitter-tasting isomer.

-

Possible Cause: You are likely forming the β-aspartame isomer. This occurs when the peptide bond is incorrectly formed with the side-chain (β-carboxyl) of aspartic acid instead of the α-carboxyl group. In chemical synthesis, this can happen if the α-carboxyl group is not sufficiently activated or if the side-chain carboxyl is not properly protected. It can also arise from the rearrangement of an aspartimide intermediate under basic conditions.

-

Troubleshooting & Optimization:

-

Protecting Group Strategy: Ensure a stable and robust protecting group is used for the side-chain carboxyl of aspartic acid (e.g., benzyl ester, t-butyl ester) during the coupling reaction.

-

Coupling Reagents: Use coupling reagents that minimize side reactions.

-

Enzymatic Synthesis: For industrial applications, using an enzyme like thermolysin offers exceptional regioselectivity, exclusively producing the desired α-aspartame and avoiding the formation of the bitter β-isomer. The enzyme specifically catalyzes bond formation at the α-carboxyl group of a protected L-aspartic acid.

-

Issue 2: My final product is pure by HPLC, but the overall yield is low after purification, and I notice a significant loss of material during workup or storage.

-

Possible Cause: Degradation is occurring during post-reaction processing. The intermediate or final product may be unstable in the conditions used for extraction, solvent evaporation, or storage.

-

Troubleshooting & Optimization:

-

Analyze Your Waste Streams: Before discarding aqueous layers or mother liquors, take a small sample and analyze it by HPLC. You may find your product has partitioned into the wrong layer or that degradation (e.g., hydrolysis) has occurred.

-

Buffered Workup: Use weakly acidic buffers (e.g., citrate buffer, pH 4-5) during aqueous extractions to maintain a stable pH environment.

-

Avoid High Temperatures: Use a rotary evaporator at low temperatures (<30-40 °C) to remove solvents. If the product is a solid, ensure it is thoroughly dried under vacuum as moisture can facilitate hydrolysis.

-

Storage Conditions: Store protected intermediates and the final aspartame product in a cool, dry place. For solutions, storage at low temperatures and at a pH of ~4.3 is optimal.

-

Experimental Protocols

Protocol: HPLC-MS/MS Method for the Analysis of Aspartame Intermediates and Degradation Products

This protocol provides a robust method for separating and identifying key compounds in your reaction mixture. It is based on established methods for analyzing aspartame and its degradants.

-

Sample Preparation:

-

Dilute a small aliquot of your reaction mixture in the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC System & Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear gradient from 10% to 90% B

-

6-8 min: Hold at 90% B

-

8-9 min: Return to 10% B

-

9-12 min: Re-equilibration at 10% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full Scan (to identify unknowns) and Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Example MRM Transitions:

-

Z-Asp-Phe-OMe: m/z 443.2 → [fragment ions]

-

DKP: m/z 277.1 → [fragment ions]

-

Asp-Phe: m/z 281.1 → [fragment ions]

-

-

References

-

Sun, J.-P., Han, Q., Zhang, X.-Q., & Ding, M.-Y. (2014). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. Chinese Journal of Chromatography, 32(6), 613–617. [Link]

-

ResearchGate. (n.d.). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved February 13, 2026, from [Link]

-

Fernandes, A. G., de Souza, A. G., & do Nascimento, T. G. (2005). Study of thermal degradation of aspartame and its products of conversion in sweetener using isothermal thermogravimetry and HPLC. Thermochimica Acta, 433(1-2), 163–169. [Link]

-

Czarnecka, K., & Turski, W. A. (2013). Effects of aspartame metabolites on astrocytes and neurons. Postępy Higieny i Medycyny Doświadczalnej, 67, 366-373. [Link]

-

Christensen, K. (2026). Rates of formation of diketopiperazine (DKP) from intramolecular cyclization of aspartame as a function of temperature. American Chemical Society. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(40), 8694-8703. [Link]

-

Gaines, S. M., & Bada, J. L. (1987). Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products as a function of pH and temperature. The Journal of Organic Chemistry, 53(12), 2757–2764. [Link]

-

PubChem. (n.d.). Aspartame. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Czajkowska-Białas, A., & Olejnik, A. (2021). Aspartame Safety as a Food Sweetener and Related Health Hazards. Molecules, 26(19), 5871. [Link]

-

Study.com. (n.d.). For the hydrolysis of aspartame under acidic conditions, what would the mechanism for this process be? Retrieved February 13, 2026, from [Link]

-

Rovina, K., & Siddiquee, S. (2019). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. Foods, 8(5), 164. [Link]

-

NETZSCH Analyzing & Testing. (2017, June 30). Aspartame: Sweet Wonder or Allowed Poison? Analysis of Aspartame by Means of DSC and TG-FT-IR. [Link]

-

Park, S., Lee, J., & Kim, J. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11(10), 5569-5576. [Link]

-

Pattanaargson, S., & Srijaranai, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Food Science, 66(7), 937-940. [Link]

-

Pearson+. (n.d.). Aspartame, the sweetener used in the commercial products NutraSwe... Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). EP0091330A1 - Process for the preparation of aspartame.

-

Haky, J. E., & Stickney, T. M. (2009). Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography. Journal of Chemical Education, 86(10), 1181. [Link]

-

Waters Corporation. (n.d.). Analysis of Soft Drink Additives with No Interference from Aspartame Degradants Using Arc HPLC System with PDA Detection. Retrieved February 13, 2026, from [Link]

-

Park, S., Lee, J., & Kim, J. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11(10), 5569-5576. [Link]

-

Snowhite Chemical Co.,LTD. (n.d.). Synthesis of Aspartame. Retrieved February 13, 2026, from [Link]

- Vaia. (n.d.). Draw the products formed by acidic hydrolysis of aspartame... Retrieved February 13, 2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |